![molecular formula C14H8BrN3 B11060067 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile](/img/structure/B11060067.png)
2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile
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Overview
Description
2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE is a complex organic compound that features a pyridine ring substituted with bromine, cyano, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative, followed by cyanation and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The cyano and bromine groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-3-CYANO-5-PHENYL-4-PYRIDYL CYANIDE: Lacks the methyl group, which can influence its reactivity and properties.
3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE: Lacks the bromine atom, affecting its potential for substitution reactions.
2-BROMO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE: Lacks the cyano group, altering its electronic properties and reactivity.
Uniqueness
2-BROMO-3-CYANO-6-METHYL-5-PHENYL-4-PYRIDYL CYANIDE is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H8BrN3 |
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Molecular Weight |
298.14 g/mol |
IUPAC Name |
2-bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8BrN3/c1-9-13(10-5-3-2-4-6-10)11(7-16)12(8-17)14(15)18-9/h2-6H,1H3 |
InChI Key |
XRBREGCLGDKKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Br)C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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